![molecular formula C18H17NO4 B2479200 6-hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-methyl-2H-chromen-2-one CAS No. 859859-11-3](/img/structure/B2479200.png)
6-hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-methyl-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound. Chromen-2-one derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including a hydroxy group, a methoxyphenylamino group, and a methyl group attached to a chromen-2-one core .Scientific Research Applications
Anticancer Activity
Coumarin-based derivatives, including the compound , have been found to exhibit remarkable anticancer properties . They have been designed and synthesized due to their potential in this field .
Anticonvulsant Activity
These compounds have also been studied for their anticonvulsant activities . This suggests potential applications in the treatment of neurological disorders such as epilepsy.
Antimicrobial Activity
The antimicrobial properties of coumarin-based derivatives make them valuable in the fight against various bacterial and fungal infections .
Antiviral Activity
Research has shown that these compounds can also have antiviral properties , which could be useful in the development of new antiviral drugs.
Fluorescence Sensors
Coumarins with an intramolecular charge transfer character have been investigated for use in fluorescence sensors . This could have applications in various fields, including biological imaging and diagnostics.
Antioxidant Activity
Both esculetin and ferulic acid, which are components of the compound, have been found to exhibit antioxidant activity . This suggests that the compound could have potential uses in the prevention of oxidative stress-related diseases.
Anti-inflammatory Activity
Esculetin, a component of the compound, has been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Hepatoprotective Activity
Esculetin has also been found to exhibit hepatoprotective activity , suggesting potential applications in the treatment of liver diseases.
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their diverse biological activities . They have been found to interact with a variety of targets, including enzymes, receptors, and cellular structures, contributing to their wide-ranging pharmacological effects.
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some coumarins can inhibit enzymes, modulate receptor activity, or interfere with cellular structures, thereby altering the normal functioning of cells.
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways . For example, they have been found to modulate the activity of enzymes involved in inflammation, coagulation, and cellular proliferation, among others.
Pharmacokinetics
Coumarin derivatives are generally well absorbed and widely distributed in the body . They are metabolized primarily in the liver, often through conjugation reactions catalyzed by specific enzymes known as UDP-glucuronosyltransferases . The metabolites are then excreted via the kidneys.
Result of Action
Coumarin derivatives are known to exert a variety of effects at the molecular and cellular levels . For instance, they can inhibit cellular proliferation, induce apoptosis, modulate immune responses, and exert anti-inflammatory effects, among others.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-hydroxy-4-[(3-methoxyanilino)methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11-6-17-15(9-16(11)20)12(7-18(21)23-17)10-19-13-4-3-5-14(8-13)22-2/h3-9,19-20H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDHVCFLCLJGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-4-{[(3-methoxyphenyl)amino]methyl}-7-methyl-2H-chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.